3-(Phenylsulfanyl)but-3-en-2-ol
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Overview
Description
3-(Phenylsulfanyl)but-3-en-2-ol is an organic compound with the molecular formula C10H12OS It features a phenylsulfanyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)but-3-en-2-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 3-buten-2-one followed by the addition of sulfur can yield the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
Oxidation: 3-(Phenylsulfanyl)but-3-en-2-one
Reduction: 3-(Phenylsulfanyl)butan-2-ol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Phenylsulfanyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)but-3-en-2-ol involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylsulfanyl)butan-2-ol
- 3-(Phenylsulfanyl)but-3-en-2-one
- 3-(Phenylsulfanyl)but-3-en-1-ol
Uniqueness
3-(Phenylsulfanyl)but-3-en-2-ol is unique due to the presence of both a phenylsulfanyl group and a hydroxyl group on a butenol backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications .
Properties
CAS No. |
77202-27-8 |
---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-phenylsulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-8,11H,2H2,1H3 |
InChI Key |
YKVYOBIJIBNJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)SC1=CC=CC=C1)O |
Origin of Product |
United States |
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